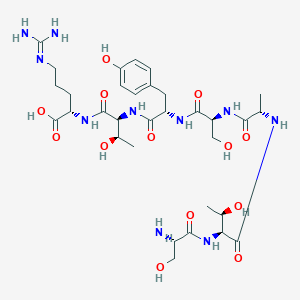
L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl- is a peptide compound composed of multiple amino acids. Each amino acid in this sequence plays a crucial role in the overall structure and function of the peptide. L-Arginine is known for its role in the production of nitric oxide, which is essential for various physiological processes. The other amino acids, such as L-serine, L-threonine, L-alanine, and L-tyrosine, contribute to the peptide’s stability, solubility, and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the tyrosine residue, forming dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present, using reagents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis in recombinant systems.
Major Products
Oxidation: Dityrosine cross-links.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide variants with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry
The peptide is used in studies involving peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Medically, the peptide may be investigated for its potential therapeutic effects, such as enhancing nitric oxide production, which can benefit cardiovascular health.
Industry
In the industrial sector, the peptide can be used in the development of peptide-based materials, such as hydrogels and nanomaterials, for various applications.
Mecanismo De Acción
The peptide exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. L-Arginine, a key component, is a precursor for nitric oxide synthesis, which plays a vital role in vasodilation and blood flow regulation. The other amino acids contribute to the peptide’s stability and interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl-
- L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-alanyl-
- L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-
Uniqueness
The unique sequence of amino acids in L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl- provides specific structural and functional properties that distinguish it from other similar peptides. The presence of L-tyrosine and multiple L-serine and L-threonine residues contributes to its unique biological activity and stability.
Propiedades
Número CAS |
518997-21-2 |
|---|---|
Fórmula molecular |
C32H52N10O13 |
Peso molecular |
784.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C32H52N10O13/c1-14(37-29(52)23(15(2)45)41-26(49)19(33)12-43)25(48)40-22(13-44)28(51)39-21(11-17-6-8-18(47)9-7-17)27(50)42-24(16(3)46)30(53)38-20(31(54)55)5-4-10-36-32(34)35/h6-9,14-16,19-24,43-47H,4-5,10-13,33H2,1-3H3,(H,37,52)(H,38,53)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H4,34,35,36)/t14-,15+,16+,19-,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
WPJWZFLPOGGOEG-BFDJINKHSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
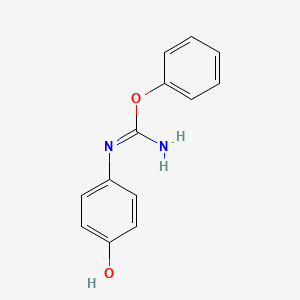
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
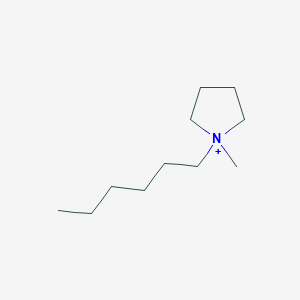
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
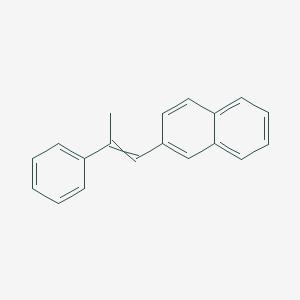
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
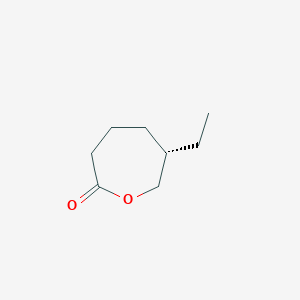
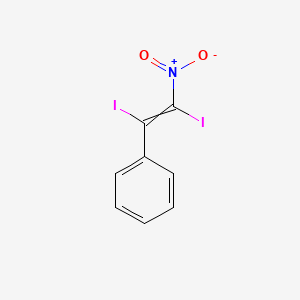
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
